molecular formula C24H28Br2N2O4 B1667943 Brovanexine CAS No. 54340-61-3

Brovanexine

Numéro de catalogue B1667943
Numéro CAS: 54340-61-3
Poids moléculaire: 568.3 g/mol
Clé InChI: DQTRREPKGJIABH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Brovanexine is an expectorant possessing both the secretagogic action selectively on SG and a mucolytic action toward acid glycoproteins in granules of secretory cells.

Applications De Recherche Scientifique

Pulmonary Surfactant Stimulation

Brovanexine, a bromhexine derivative, has been researched for its impact on the respiratory tract, specifically its secretagogic action on submucosal glands and mucolytic action toward acid glycoproteins. One study found that brovanexine stimulated the secretion of pulmonary surfactant, particularly disaturated phosphatidylcholine, in rats. This suggests potential applications in enhancing lung health by stimulating surfactant production (Takeda, Shimoyama, Misawa, & Yanaura, 1983).

Expectorant Effects on Tracheal Secretory Cells

Another research focused on the expectorant effects of brovanexine, examining its impact on tracheal secretory cells in dogs. The study highlighted its action on goblet cells and submucosal glands, leading to changes in cellular secretions. These findings point to brovanexine’s potential in treating conditions involving tracheal secretions (Takeda, Kasamatsu, Misawa, & Yanaura, 1983).

Impact on Mucus Glycoproteins

Further research delved into brovanexine's effect on mucus glycoproteins in tracheal secretory cells. In dogs, brovanexine treatment influenced the secretion of mucus glycoproteins, suggesting its potential application in managing respiratory conditions involving mucus production (Yamazaki, Shimo, Tanaka, Kubo, Ito, Yanaura, & Takeda, 1983).

Repeated Treatment Effects

A study on the effects of repeated treatments with brovanexine and its derivative BR-227 in rats highlighted their impact on tracheal submucosal glands. The research indicates that brovanexine has a secretagogic action on these glands, suggesting its utility in conditions requiring modulation of tracheal secretions (Takeda, Shimoyama, Misawa, Yanaura, Yamazaki, & Kubo, 1984).

Pharmacological Effects on Respiratory Tract

Research comparing the pharmacological effects of brovanexine and bromhexine on the respiratory tract system noted that brovanexine increased the output volume of respiratory tract fluid and reduced its viscosity. This research emphasizes brovanexine's potential as an expectorant with significant implications for respiratory health (Kaśe, Hidaka, Miyata, Takahama, Okano, Kubo, & Yamazaki, 1984).

Synthesis and Pharmaceutical Applications

Brovanexine's synthesis and its role in pharmaceutical applications have been studied, highlighting its potential in various therapeutic areas. This includes its usage in the synthesis of active pharmaceutical ingredients, suggesting broader applications beyond respiratory health (Song Hong-rui, 2010).

Propriétés

Numéro CAS

54340-61-3

Nom du produit

Brovanexine

Formule moléculaire

C24H28Br2N2O4

Poids moléculaire

568.3 g/mol

Nom IUPAC

[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C24H28Br2N2O4/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19/h9-13,19H,4-8,14H2,1-3H3,(H,27,30)

Clé InChI

DQTRREPKGJIABH-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC

SMILES canonique

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC

Apparence

Solid powder

Autres numéros CAS

54340-61-3

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

54340-60-2 (mono-hydrochloride)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Bronquimucil
brovanexine
brovanexine monohydrochloride
UR 389

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brovanexine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Brovanexine
Reactant of Route 3
Reactant of Route 3
Brovanexine
Reactant of Route 4
Reactant of Route 4
Brovanexine
Reactant of Route 5
Reactant of Route 5
Brovanexine
Reactant of Route 6
Reactant of Route 6
Brovanexine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.